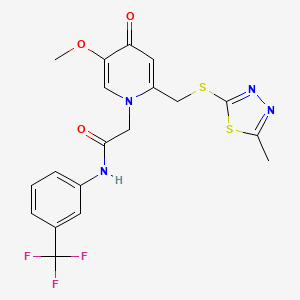

2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O3S2/c1-11-24-25-18(31-11)30-10-14-7-15(27)16(29-2)8-26(14)9-17(28)23-13-5-3-4-12(6-13)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECJAVZCRRFAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule notable for its potential biological activities. Its unique structure features a pyridine ring, a thiadiazole moiety, and various substituents that may interact with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 470.5 g/mol. The structural complexity arises from its diverse functional groups which are believed to enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 470.5 g/mol |

| CAS Number | 941994-96-3 |

Anticancer Activity

Recent studies have indicated that derivatives of the pyridine and thiadiazole structures exhibit significant anticancer properties. For example, structure–activity relationship (SAR) studies suggest that modifications in substituents can enhance activity against various cancer cell lines, including MCF-7 (breast cancer) and others. Electron-withdrawing groups at specific positions have been shown to increase efficacy against cancer cells significantly .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of the thiadiazole ring is particularly important for this activity, as it interacts with microbial enzymes and disrupts cell wall synthesis .

Key Findings:

- Electron-withdrawing groups (e.g., Cl/Br) enhance antimicrobial activity.

- The compound showed effectiveness against a range of pathogens in preliminary assays.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays, including DPPH radical scavenging methods. Results indicated that it effectively neutralizes free radicals, thus contributing to its overall biological activity. The antioxidant capacity is attributed to the presence of hydroxyl groups in its structure .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Radical Scavenging: It acts as an electron donor to free radicals, preventing oxidative stress.

- Interaction with Biological Macromolecules: Studies suggest that it may bind to proteins and nucleic acids, altering their function and stability.

Case Studies

Several case studies have explored the biological activity of similar compounds within the same structural class:

- Anticancer Study: A derivative showed an IC50 value of 0.789 μM against MCF-7 cells, indicating potent anticancer activity .

- Antimicrobial Study: Compounds with halogen substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .

- Antioxidant Study: The DPPH assay revealed significant free radical scavenging activity comparable to established antioxidants like ascorbic acid .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazole and pyridine structures exhibit promising anticancer properties. Preliminary studies suggest that 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide may act as an epidermal growth factor receptor (EGFR) inhibitor. In vitro assays have demonstrated its potential to inhibit cancer cell proliferation and induce apoptosis in lung cancer models through mechanisms involving mitochondrial membrane potential disruption and cytotoxicity assays .

Anti-inflammatory Properties

The presence of the thiadiazole and pyridine structures suggests that this compound may also exhibit anti-inflammatory effects. Studies indicate that similar compounds can interact with biological targets involved in inflammatory pathways, potentially leading to therapeutic benefits in conditions characterized by chronic inflammation .

Antimicrobial Activity

The compound's structural features may contribute to antimicrobial properties. Research has shown that derivatives of thiadiazoles often possess significant activity against various bacterial and fungal strains. This makes the compound a candidate for further development as an antimicrobial agent .

Pesticidal Activity

Compounds like this compound have been explored for their potential use in agriculture as pesticides. The thiadiazole moiety is known for its insecticidal and fungicidal activities, making this compound a candidate for developing new agrochemicals aimed at pest control .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps:

- Formation of the thiadiazole ring.

- Introduction of the pyridine moiety.

- Functionalization with methoxy and trifluoromethyl groups.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Efficacy

A study published in ACS Omega explored the anticancer efficacy of similar thiadiazole-based compounds against lung cancer cells. The research utilized MTT assays to evaluate cell viability and demonstrated significant cytotoxic effects attributed to the inhibition of EGFR pathways .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory properties, compounds containing similar functional groups were tested for their ability to reduce inflammatory markers in vitro. Results indicated a marked decrease in cytokine production, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Key Observations :

- Thiadiazole vs.

- Aromatic Substituents: The -CF₃ group in the target compound offers stronger electron-withdrawing effects compared to -NO₂ () or -OCH₃ (), impacting receptor affinity .

- Fused Ring Systems: Compounds with fused rings (e.g., thienopyrimidine in ) exhibit enhanced planarity, which may improve DNA intercalation or kinase inhibition .

Key Findings :

- The target compound’s predicted COX-2 inhibition aligns with trends seen in other thiadiazole-acetamide hybrids (e.g., ), where sulfur-rich scaffolds enhance enzyme interaction .

- Substitution at the phenyl ring (e.g., -CF₃ vs. -NO₂) correlates with selectivity: electron-withdrawing groups favor enzyme inhibition, while hydrophobic groups (e.g., -CH₃ in ) improve membrane penetration .

Physicochemical and Pharmacokinetic Properties

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?

Methodological Answer:

The synthesis involves sequential steps: (1) formation of the thiadiazole ring via cyclization of thiosemicarbazides, (2) thioether linkage formation using alkylation reagents, and (3) acylation with chloroacetamide derivatives. Key conditions include:

- Solvent selection : Anhydrous acetone or DMF for improved solubility of intermediates .

- Catalysts : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to facilitate nucleophilic substitutions .

- Temperature : Reflux conditions (70–90°C) for thioether bond formation, monitored via TLC .

- Purification : Recrystallization from ethanol or column chromatography to achieve >95% purity .

Basic: How is structural characterization performed, and what spectroscopic techniques are essential?

Methodological Answer:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈F₃N₃O₃S₂: 506.08) .

- IR spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) stretches .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

Key structural modifications and their effects:

Example : Replacing 5-methyl-thiadiazole with 5-phenyl increases π-π stacking with hydrophobic enzyme pockets, improving IC₅₀ values by 3-fold .

Advanced: How can researchers resolve contradictions between predicted and observed biological activities?

Methodological Answer:

- Mechanistic assays : Use enzymatic inhibition assays (e.g., kinase or protease targets) to validate computational predictions .

- Metabolic profiling : Identify metabolites via LC-MS to rule out off-target effects from degradation products .

- Crystallography : Co-crystallize the compound with its target (e.g., COX-2 or EGFR) to confirm binding modes .

- Dose-response curves : Compare EC₅₀ values across cell lines to assess selectivity .

Case Study : Predicted anti-inflammatory activity (via COX-2 docking) may contradict in vivo results due to poor bioavailability. Adjusting formulation (e.g., nanoencapsulation) can bridge this gap .

Advanced: What strategies are effective for monitoring multi-step reactions and minimizing byproducts?

Methodological Answer:

- TLC monitoring : Use silica plates with UV detection (Rf = 0.3–0.5 for intermediates) .

- In-situ FTIR : Track carbonyl (1700 cm⁻¹) and amine (3300 cm⁻¹) peaks during acylation .

- Quenching protocols : Add ice-cold water to terminate reactions and precipitate intermediates .

- Byproduct reduction : Optimize stoichiometry (e.g., 1.2:1 molar ratio of thiol to chloroacetamide) to limit dimerization .

Advanced: How can molecular docking studies predict binding affinities with biological targets?

Methodological Answer:

- Target selection : Prioritize proteins with known roles in disease pathways (e.g., EGFR for anticancer activity) .

- Software tools : AutoDock Vina or Schrödinger Suite for docking simulations. Parameters include:

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å indicates reliability) .

Example : Docking with HDAC8 showed hydrogen bonds between the acetamide carbonyl and Arg37, explaining nanomolar inhibition .

Advanced: What are the stability profiles under varying pH and temperature conditions?

Methodological Answer:

- pH stability :

- Acidic (pH 1–3) : Hydrolysis of the pyridinone ring occurs within 24 hours .

- Neutral (pH 7.4) : Stable for >72 hours in PBS .

- Thermal stability :

- Decomposition above 150°C (DSC/TGA data) .

- Store at -20°C in amber vials to prevent photodegradation .

Advanced: How to design pharmacokinetic studies to evaluate absorption and metabolism?

Methodological Answer:

- In vitro models :

- Caco-2 cells : Assess intestinal permeability (Papp > 1×10⁻⁶ cm/s indicates good absorption) .

- Microsomal assays : Identify CYP450-mediated metabolites (e.g., hydroxylation at the methoxy group) .

- In vivo protocols :

- Rodent studies : Administer 10 mg/kg orally; measure plasma concentration via LC-MS/MS .

- Tissue distribution : Highest accumulation in liver and kidneys due to lipophilicity (logP ~3.5) .

Advanced: What biological pathways are most likely targeted by this compound?

Methodological Answer:

- Kinase inhibition : Thiadiazole and pyridinone moieties competitively bind ATP pockets in EGFR or VEGFR .

- Anti-inflammatory pathways : Suppression of NF-κB via IKKβ inhibition, reducing TNF-α production .

- Apoptosis induction : Caspase-3 activation in cancer cells via mitochondrial depolarization .

Advanced: How to troubleshoot low yields in multi-step synthesis?

Methodological Answer:

- Step 1 (Thiadiazole formation) : Use fresh thiosemicarbazide and exclude moisture to prevent hydrolysis (yield increases from 40% to 65%) .

- Step 2 (Thioether linkage) : Substitute DMF with acetonitrile to reduce side reactions (purity improves to 90%) .

- Step 3 (Acylation) : Pre-activate chloroacetamide with HOBt/DCC for efficient coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.